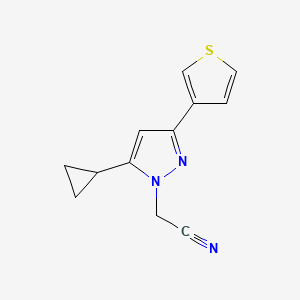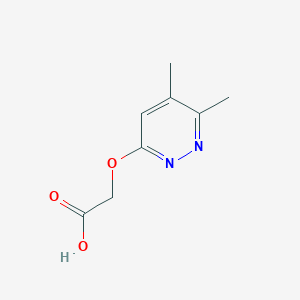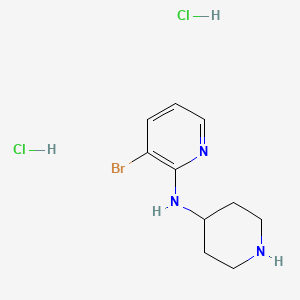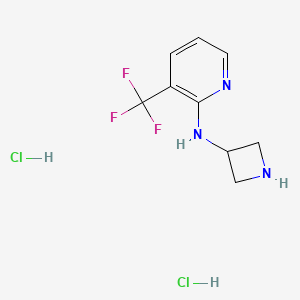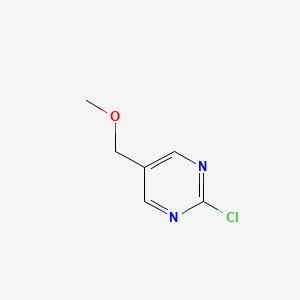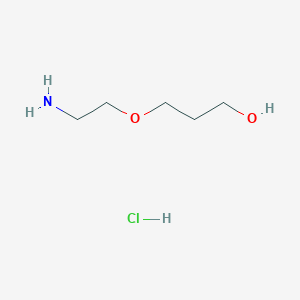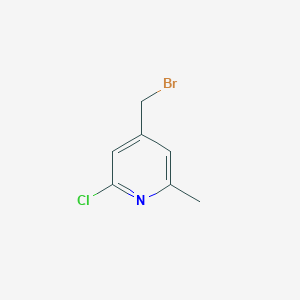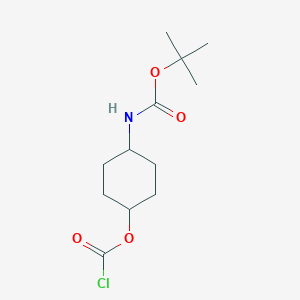
4-((Tert-butoxycarbonyl)amino)cyclohexyl carbonochloridate
Übersicht
Beschreibung
4-((Tert-butoxycarbonyl)amino)cyclohexyl carbonochloridate is a chemical compound that features a cyclohexyl ring substituted with a tert-butoxycarbonyl (Boc) protected amine group and a carbonochloridate functional group. This compound is of interest in organic synthesis and various scientific research applications due to its unique structural properties and reactivity.
Synthetic Routes and Reaction Conditions:
Protection of Amines: The Boc group can be introduced to amines using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide under aqueous conditions.
Formation of Carbonochloridate: The carbonochloridate group can be introduced through chlorination reactions involving suitable precursors and chlorinating agents.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and automated systems to enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can be employed to convert the carbonochloridate group to other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the carbonochloridate site.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst are often used.
Substitution: Nucleophiles like alcohols and amines can be used in substitution reactions, often under acidic or basic conditions.
Major Products Formed:
Oxidation Products: Carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Various substituted cyclohexyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a protecting group in peptide synthesis, aiding in the selective modification of amino acids. Medicine: The compound's derivatives are explored for their potential therapeutic properties, including anti-inflammatory and analgesic effects. Industry: It is utilized in the development of advanced materials and polymers.
Wirkmechanismus
The mechanism by which 4-((Tert-butoxycarbonyl)amino)cyclohexyl carbonochloridate exerts its effects involves its reactivity with nucleophiles and electrophiles. The Boc group protects the amine, allowing selective reactions at other sites. The carbonochloridate group can act as a leaving group in substitution reactions, facilitating the formation of new bonds.
Molecular Targets and Pathways:
Nucleophilic Sites: The compound reacts with nucleophiles such as alcohols, amines, and thiols.
Electrophilic Sites: It can undergo electrophilic substitution reactions with various electrophiles.
Vergleich Mit ähnlichen Verbindungen
4-(Boc-amino)cyclohexyl carbonochloridate: Similar structure but without the chloridate group.
4-(Boc-amino)cyclohexyl chloroformate: Contains a chloroformate group instead of carbonochloridate.
Uniqueness: 4-((Tert-butoxycarbonyl)amino)cyclohexyl carbonochloridate is unique due to its combination of the Boc protecting group and the carbonochloridate functional group, which provides versatility in synthetic applications and reactivity.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
IUPAC Name |
[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl] carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20ClNO4/c1-12(2,3)18-11(16)14-8-4-6-9(7-5-8)17-10(13)15/h8-9H,4-7H2,1-3H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHJNNKHEXYZTBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)OC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


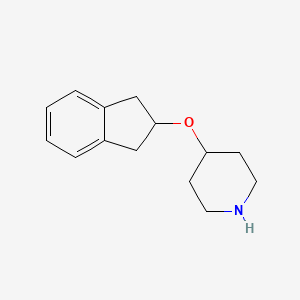

![4-[2-(3,5-Difluorophenyl)ethyl]piperidine hydrochloride](/img/structure/B1488051.png)

